molecular formula C24H20N2O7S2 B14548632 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(4-methylphenyl)sulfonyl]- CAS No. 61957-80-0

2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(4-methylphenyl)sulfonyl]-

Cat. No.: B14548632
CAS No.: 61957-80-0
M. Wt: 512.6 g/mol
InChI Key: VWBHDTWCGPYBOL-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(4-methylphenyl)sulfonyl]- is a complex organic compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles structurally related to imidazolidine, featuring a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions

Preparation Methods

The synthesis of 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(4-methylphenyl)sulfonyl]- typically involves multiple steps. One common method includes the amidation of phenylalanine with methylamine, followed by a condensation reaction with acetone . Industrial production methods often employ catalytic strategies to enhance efficiency and sustainability. For instance, the direct incorporation of the carbonyl group into 1,2-diamines, diamination of olefins, intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion are some of the approaches used .

Chemical Reactions Analysis

2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents and conditions used . Major products formed from these reactions include substituted imidazolidinones and other complex structures.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a useful intermediate for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including its role as a chiral auxiliary in asymmetric transformations . Additionally, it finds applications in the industry, particularly in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to iminium activation that lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital) . This activation facilitates various chemical transformations, making the compound a valuable catalyst in organic synthesis.

Comparison with Similar Compounds

Similar compounds to 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(4-methylphenyl)sulfonyl]- include other imidazolidinones and imidazolones. For example, 1,3-dimethyl-2-imidazolidinone is a polar solvent and Lewis base, while imidazol-4-one-5-propionic acid is a product of histidine catabolism . The uniqueness of 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(4-methylphenyl)sulfonyl]- lies in its specific structural features and the presence of benzoyl and sulfonyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

61957-80-0

Molecular Formula

C24H20N2O7S2

Molecular Weight

512.6 g/mol

IUPAC Name

5-benzoyl-1,3-bis-(4-methylphenyl)sulfonylimidazolidine-2,4-dione

InChI

InChI=1S/C24H20N2O7S2/c1-16-8-12-19(13-9-16)34(30,31)25-21(22(27)18-6-4-3-5-7-18)23(28)26(24(25)29)35(32,33)20-14-10-17(2)11-15-20/h3-15,21H,1-2H3

InChI Key

VWBHDTWCGPYBOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(C(=O)N(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)C(=O)C4=CC=CC=C4

Origin of Product

United States

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